Gadolinium oxalate

Precipitation Chemistry Rare Earth Separation Oxide Precursor Synthesis

Inconsistent oxide morphology from soluble Gd salts compromises magnetic and optical performance. Gadolinium oxalate solves this via extreme insolubility (≤0.55 mg/L), enabling quantitative precipitation and a defined six-step thermal pathway to >99.99% pure Gd₂O₃ with controlled particle morphology. • Eliminates halide/nitrate contamination inherent to chloride or nitrate precursors. • Enables >95% conversion yield at 850-950 °C; validated for GGG wafer scrap recovery. • Suitable for Eu-doped phosphor coprecipitation, yielding uniform spherical nanoparticles.

Molecular Formula C6Gd2O12
Molecular Weight 578.6 g/mol
CAS No. 867-64-1
Cat. No. B1222893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium oxalate
CAS867-64-1
Synonymsgadolinium oxalate
Molecular FormulaC6Gd2O12
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Gd+3].[Gd+3]
InChIInChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeySQORATIMOBOFKR-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gadolinium Oxalate Technical Baseline & Procurement Specifications


Gadolinium oxalate (Gd₂(C₂O₄)₃·xH₂O), CAS 867-64-1, is an inorganic rare earth oxalate salt that serves as a critical intermediate in gadolinium oxide production, rare earth separation processes, and specialized magnetic materials [1]. The compound exists as a white crystalline powder with a decahydrate form (Gd₂(C₂O₄)₃·10H₂O) that undergoes a well-characterized multi-step thermal decomposition pathway to yield high-purity Gd₂O₃ [2]. Its defining functional characteristic is extremely low aqueous solubility, which underpins its utility in precipitation-based separation and purification workflows [3].

Why Gadolinium Oxalate Cannot Be Substituted


Generic substitution among gadolinium salts introduces unacceptable variability in key performance parameters. Gadolinium oxalate exhibits aqueous solubility of ≤0.55 mg/L at 25°C [1], whereas gadolinium nitrate and gadolinium chloride are classified as highly soluble salts [2] — a difference of more than four orders of magnitude that fundamentally alters precipitation behavior and downstream oxide morphology. Furthermore, the oxalate anion provides a defined thermal decomposition pathway to Gd₂O₃ via an intermediate carbonate-oxide phase (Gd₂O₂·CO₃) [3], while nitrate and chloride salts decompose via distinct mechanisms that yield different oxide particle characteristics and may introduce halide or nitrate contamination [4]. These differences are not interchangeable for applications requiring controlled precipitation, high-purity oxide synthesis, or specific magnetic framework architectures.

Gadolinium Oxalate Quantitative Evidence


Aqueous Solubility Differential

Gadolinium oxalate exhibits extremely low aqueous solubility of 0.55 mg/L at 25°C [1]. In contrast, gadolinium nitrate demonstrates solubility exceeding 343 g/L Gd in 2.88 M HNO₃ [2], and gadolinium chloride is commercially classified as a soluble gadolinium salt [3]. This solubility differential of greater than 6.2 × 10⁵ -fold (nitrate vs. oxalate in acidic medium) enables quantitative precipitation of gadolinium from mixed rare earth solutions, a property not achievable with nitrate or chloride salts.

Precipitation Chemistry Rare Earth Separation Oxide Precursor Synthesis

Thermal Decomposition Pathway

Gadolinium oxalate decahydrate undergoes a well-characterized, reproducible thermal decomposition sequence: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃·6H₂O → Gd₂(C₂O₄)₃·4H₂O → Gd₂(C₂O₄)₃ → Gd₂O₂·CO₃ → Gd₂O₃, with evolved gases consisting of H₂O, CO, and CO₂ [1]. The carbonate-oxide intermediate (Gd₂O₂·CO₃) exhibits enhanced thermal stability in CO₂ atmospheres, decomposing at higher temperatures than in air or inert gases [2]. In contrast, gadolinium nitrate decomposes via a different pathway without forming the stabilizing carbonate-oxide intermediate, and gadolinium chloride decomposition may introduce halide contamination [3].

Thermogravimetric Analysis Gd₂O₃ Synthesis Oxide Powder Processing

Magnetocaloric Effect in Gd-Oxalate Framework

The gadolinium-oxalate framework material Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O, synthesized via hydrothermal route, exhibits a maximum magnetic entropy change (−ΔSᴍᵐᵃˣ) of 75.9 mJ cm⁻³ K⁻¹ at approximately 2 K under a moderate magnetic field change of 2 T [1]. The honeycomb lattice of Gd³⁺ ions interlinked by oxalate ligands ensures effective decoupling of magnetic centers with negligible exchange interactions [2]. While metallic gadolinium exhibits a higher volumetric entropy change near its Curie temperature (T꜀ = 294 K), its refrigeration is limited to near-room-temperature applications and carries high cost (~$4000/kg) [3].

Magnetocaloric Effect Magnetic Refrigeration Framework Materials

Microcrystal Size vs. Other Lanthanide Oxalates

In homogeneous precipitation studies using thermal decomposition of oxamic acid at 100°C, gadolinium oxalate produced the largest well-developed microcrystals among tested lanthanides (Ce, Pr, Gd, Er, Yb) [1]. The reaction kinetics were quantitatively determined, and solid-state characterization confirmed that gadolinium oxalate exhibited superior crystallite development compared to both lighter (Ce, Pr) and heavier (Er, Yb) lanthanide oxalates under identical synthetic conditions [2]. This contrasts with conventional heterogeneous precipitation methods where rapid nucleation yields smaller, less-defined crystals across all lanthanides.

Homogeneous Precipitation Crystal Morphology Lanthanide Oxalates

Gadolinium Separation in GGG Wafer Recycling

In a patented industrial process for recycling gadolinium-gallium garnet (GGG) wafer by-products, gadolinium is selectively converted to its oxalate salt while gallium is converted to the nitrate salt, enabling clean separation based on differential solubility [1]. The process achieves gadolinium oxalate precipitation with purity and yield in the order of 95% or greater [2], and subsequent pyrolysis at ≥850°C converts the oxalate to Gd₂O₃ of purity >99.99% [3]. Alternative separation approaches using liquid-liquid extraction or electrolytic deposition of gallium were deemed impractical on an industrial scale [1].

GGG Wafer Recycling Gadolinium-Gallium Separation Oxalate Precipitation

Gadolinium Oxalate Research & Industrial Applications


High-Purity Gd₂O₃ via Oxalate Pyrolysis

Gadolinium oxalate is the preferred precursor for producing high-purity Gd₂O₃ (≥99.99%) due to its defined six-step thermal decomposition pathway and the formation of a stabilizing carbonate-oxide intermediate (Gd₂O₂·CO₃) that decomposes cleanly to oxide [1]. Direct pyrolysis at 850–950°C yields Gd₂O₃ in >95% conversion yield with controlled particle morphology [2]. This route avoids halide or nitrate contamination risks associated with chloride or nitrate precursors and is validated in industrial-scale oxide powder manufacturing [3].

Gadolinium Recovery from Mixed Rare Earth Scrap

The extremely low aqueous solubility of gadolinium oxalate (0.55 mg/L at 25°C) enables quantitative and selective precipitation of gadolinium from acidic solutions containing other rare earth elements or transition metal impurities [1]. This principle is exploited in patented processes for recovering gadolinium from GGG wafer scrap, where oxalate precipitation achieves ≥95% yield and produces oxide of >99.99% purity after pyrolysis [2]. The method is also applied in nuclear fuel scrap treatment to separate gadolinium from radioactive U and Th contaminants [3].

Cryogenic Magnetic Refrigeration

Hydrothermally synthesized gadolinium-oxalate frameworks (Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O) function as molecular magnetic refrigerants operating at cryogenic temperatures (~2 K) with a maximum magnetic entropy change of 75.9 mJ cm⁻³ K⁻¹ under a 2 T field change [1]. The honeycomb lattice structure ensures effective decoupling of Gd³⁺ magnetic centers (S = 7/2) with negligible exchange interactions, providing a tunable platform for low-temperature magnetocaloric applications where metallic gadolinium is limited to near-room-temperature operation [2].

Oxalate Coprecipitation for Gd₂O₃:Eu Phosphors

Gadolinium oxalate serves as a critical precursor in the coprecipitation synthesis of europium-doped Gd₂O₃ phosphors (Gd₂O₃:Eu³⁺) for photoluminescence and cathode-ray luminescence applications [1]. Using the oxalate coprecipitation method with NaOH as coprecipitant enables the production of nanometer-sized amorphous precursors that yield nearly spherical calcined powders with narrow size distribution [2]. This morphology control is essential for achieving uniform luminescent properties and cannot be replicated with nitrate or chloride precursors due to their high solubility preventing controlled coprecipitation [3].

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